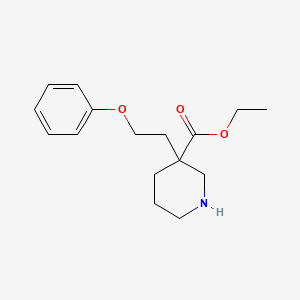

![molecular formula C17H16N4O2 B5493655 N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

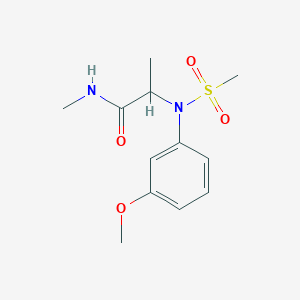

“N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide” is a compound with a molecular formula of C15H16N2O . It’s a derivative of nicotinamide, which is primarily used as a nutritional supplement for vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI string:InChI=1S/C15H16N2O/c1-3-17(14-8-4-6-12(2)10-14)15(18)13-7-5-9-16-11-13/h4-11H,3H2,1-2H3 . This indicates that the compound has a molecular weight of 240.3003 .

Applications De Recherche Scientifique

Antifungal Activity

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide: derivatives have been investigated for their antifungal potential. Researchers synthesized these compounds based on the structure of the fungicide boscalid . Among the screened derivatives, compound 3a exhibited high inhibitory effects against the phytopathogenic fungus Rhizoctonia solani both in vitro and in vivo. Its activity slightly exceeded that of boscalid. The study of the structure-activity relationship provided valuable insights for further optimization, and molecular docking supported its fungicidal activity .

NAD+ Biosynthesis Pathway

Understanding the synthesis pathway of nicotinamide mononucleotide (NMN) is essential. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+) , a crucial coenzyme involved in various cellular processes. NAD+ has three independent synthetic pathways: the Pre-iss-Handler pathway , the de novo synthesis pathway , and the salvage synthesis pathway . Investigating these pathways sheds light on cellular metabolism and potential therapeutic targets .

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH): inhibitors play a significant role in fungicide development. SDH is a respiratory enzyme complex in plant pathogenic fungi. Suppressing its normal function is an effective strategy for controlling fungal infections in cropsN-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide derivatives may serve as potential SDHIs, contributing to sustainable agriculture .

Photoprotection and Skin Health

Topical application of nicotinamide has gained attention for its photoprotective effects. It helps prevent UV-induced skin damage, reduces redness, and improves skin barrier function. Nicotinamide-containing skincare products are popular for maintaining healthy skin.

Orientations Futures

Propriétés

IUPAC Name |

N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11-5-3-6-13(9-11)15-20-17(23-21-15)12(2)19-16(22)14-7-4-8-18-10-14/h3-10,12H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYVKSCLYGHLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)

![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)

![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)

![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)

![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)

![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)